2,3,4-Trimethyl-2-pentene
Overview
Description
2,3,4-Trimethyl-2-pentene is an organic compound with the molecular formula C8H16. It is a derivative of pentene, a type of alkene, with three methyl groups attached to the carbon atoms .
Synthesis Analysis
This compound can be formed during the copolymerization of s-butyl and t-butyl alcohols in the presence of sulfuric acid . Additionally, it can be produced as a result of the dehydration of 2,2,4-trimethyl-3-pentanol with acid .Molecular Structure Analysis
The molecular structure of this compound consists of a pentene backbone with three methyl groups attached to the carbon atoms. The IUPAC Standard InChI is InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h6H,1-5H3 .Chemical Reactions Analysis
In the context of chemical reactions, this compound can be involved in various reactions due to its alkene nature. For instance, it can undergo dehydration reactions to form different products .Physical And Chemical Properties Analysis
This compound is a highly flammable liquid. It has a molecular weight of 112.2126 .Scientific Research Applications
Oxidation Studies
2,3,4-Trimethyl-2-pentene has been extensively studied for its oxidation properties. A detailed experimental and kinetic study of 2,4,4-trimethyl-1-pentene oxidation, closely related to this compound, reveals important aspects of its reaction dynamics and pathway analysis (Yin et al., 2019). This includes the significance of H abstraction reactions and the importance of O2 addition to octyl radical reactions at low temperatures.
Isomerization Reactions
The isomerization reaction of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene has been studied, highlighting the thermodynamic and kinetic aspects of these processes. The steric tension in 2,4,4-trimethyl-2-pentene due to bulky substituents is an interesting characteristic that influences its stability and reaction dynamics (Karinen et al., 2001).
Hydrogenation and Catalysis
Research on the hydrogenation kinetics of isooctenes, including 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, has been conducted. Studies have shown that nickel is a highly active catalyst for these reactions, with significant observations made regarding the slow isomerization between these isomers (Lylykangas et al., 2003). Additionally, the hydrogenation kinetics on Pt/Al2O3 catalysts have been explored, providing insights into the reaction mechanisms and catalytic efficiencies (Lylykangas et al., 2004).
Kinetic Modeling and Combustion Studies
Kinetic modeling and experimental studies on the ignition of 2,4,4-trimethyl-1-pentene behind reflected shock waves have contributed significantly to understanding the combustion properties of related isomers. This includes analysis of ignition delay times and chemical kinetics, which are crucial for applications in fuel and energy sectors (Hu et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,3,4-trimethylpent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFRZEBLZFTODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870618 | |
Record name | 2,3,4-Trimethylpent-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565-77-5, 61665-19-8 | |
Record name | 2-Pentene, 2,3,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentene, trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061665198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Trimethyl-2-pentene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4-Trimethylpent-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethylpent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3,4-Trimethyl-2-pentene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEE3DPT3LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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